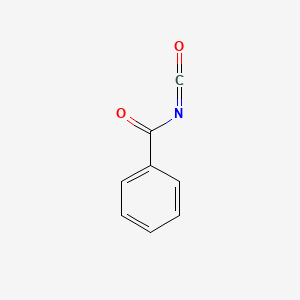

Benzoyl isocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzoyl isocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-6-9-8(11)7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURYMYITPCOQAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196249 | |

| Record name | Benzoyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4461-33-0 | |

| Record name | Benzoyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4461-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl isocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW47ZKR2X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzoyl Isocyanate from Benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzoyl isocyanate from benzoyl chloride, a critical intermediate in the pharmaceutical and agrochemical industries. This document outlines the primary synthetic methodologies, presents detailed experimental protocols, and includes quantitative data to facilitate reproducibility and process optimization.

Introduction

Benzoyl isocyanate is a highly reactive organic compound widely utilized as a precursor in the synthesis of various biologically active molecules, including urea derivatives, carbamates, and other heterocyclic compounds. Its efficient synthesis is of paramount importance for drug discovery and development. The most common and industrially viable method for preparing benzoyl isocyanate involves the reaction of benzoyl chloride with a cyanate salt. This guide focuses on this key transformation, providing detailed insights into reaction conditions, catalysis, and product isolation.

Synthetic Methodologies

The primary route for the synthesis of benzoyl isocyanate from benzoyl chloride is the nucleophilic substitution reaction with a cyanate salt, typically sodium cyanate (NaOCN) or potassium cyanate (KOCN). The reaction can be performed with or without a catalyst, although the use of a catalyst is shown to significantly improve reaction rates and yields.

A notable advancement in this synthesis is the use of a composite catalyst system comprising a Lewis acid and an acid such as p-toluenesulfonic acid.[1] This catalytic system enhances the electrophilicity of the benzoyl chloride and facilitates the displacement of the chloride ion by the cyanate anion.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of benzoyl isocyanate from benzoyl chloride.

Catalytic Synthesis of Benzoyl Isocyanate using a Composite Catalyst[1]

This protocol is based on a patented procedure that employs a composite catalyst of zinc chloride and p-toluenesulfonic acid.

Reagents:

-

Benzoyl chloride (0.1 mol)

-

Sodium cyanate (0.13 mol)

-

Zinc chloride (0.03 mol)

-

p-Toluenesulfonic acid (1.0 g)

-

Diethylene glycol dimethyl ether (50 g)

Procedure:

-

In a reaction kettle, combine sodium cyanate (8.45 g, 0.13 mol), zinc chloride (4 g, 0.03 mol), p-toluenesulfonic acid (1.0 g), and diethylene glycol dimethyl ether (50 g).

-

Stir the mixture and maintain the temperature at 40-50 °C.

-

Slowly add benzoyl chloride (14 g, 0.1 mol) dropwise to the reaction mixture.

-

After the addition is complete, raise the temperature to 60 °C and maintain it for 6.5 hours to allow the reaction to proceed to completion.

-

After the reaction period, remove the solvent by distillation under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield benzoyl isocyanate.

Synthesis of Substituted Benzoyl Isocyanates

The above protocol can be adapted for the synthesis of substituted benzoyl isocyanates. The following examples from the same patent demonstrate the versatility of the method.

Example 1: Synthesis of o-Chlorobenzoyl Isocyanate [1]

-

Reactants: o-Chlorobenzoyl chloride (0.5 mol), Sodium cyanate (0.65 mol), Zinc chloride (0.05 mol), p-Toluenesulfonic acid (15 g), Chlorobenzene (200 g).

-

Procedure: Similar to the protocol above, with the dropwise addition of o-chlorobenzoyl chloride at 40-50 °C, followed by heating at 60 °C for 8 hours.

Example 2: Synthesis of 2,6-Difluorobenzoyl Isocyanate [1]

-

Reactants: 2,6-Difluorobenzoyl chloride, Sodium cyanate, Zinc chloride, p-Toluenesulfonic acid, Chlorobenzene.

-

Procedure: The reaction is carried out for 8 hours at 60 °C after the dropwise addition of the benzoyl chloride derivative.

Data Presentation

The following tables summarize the quantitative data from the cited experimental protocols for the synthesis of benzoyl isocyanate and its derivatives.

| Product | Reactants | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| Benzoyl Isocyanate | Benzoyl chloride, Sodium cyanate | ZnCl₂, p-toluenesulfonic acid | Diethylene glycol dimethyl ether | 60 | 6.5 | 92.8 | 99.9 |

| o-Chlorobenzoyl Isocyanate | o-Chlorobenzoyl chloride, Sodium cyanate | ZnCl₂, p-toluenesulfonic acid | Chlorobenzene | 60 | 8 | 89.22 | 99.0 |

| 2,6-Difluorobenzoyl Isocyanate | 2,6-Difluorobenzoyl chloride, Sodium cyanate | ZnCl₂, p-toluenesulfonic acid | Chlorobenzene | 60 | 8 | 91.75 | 99.5 |

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of benzoyl isocyanate from benzoyl chloride.

Caption: General experimental workflow for the synthesis of benzoyl isocyanate.

Reaction Mechanism

The following diagram illustrates the proposed logical relationship in the catalyzed reaction mechanism.

Caption: Proposed mechanism for the Lewis acid-catalyzed synthesis.

References

Green Synthesis of Benzoyl Isocyanate: A Technical Guide to Phosgene-Free Alternatives

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzoyl isocyanate, a crucial intermediate in the pharmaceutical and agrochemical industries, has traditionally relied on the use of highly toxic and corrosive phosgene. Growing concerns for environmental safety and the principles of green chemistry have spurred the development of safer, more sustainable alternatives. This technical guide provides an in-depth overview of key phosgene-free methods for the synthesis of benzoyl isocyanate, complete with experimental protocols, quantitative data, and process diagrams to facilitate their adoption in research and development.

Introduction to Phosgene-Free Isocyanate Synthesis

The conventional route to isocyanates involves the reaction of a primary amine with phosgene, a process that is efficient but poses significant health and environmental risks.[1][2] The drive towards greener chemical processes has led to the exploration of several alternative pathways that eliminate the need for phosgene. These methods often utilize less hazardous reagents, employ catalytic systems, and aim for higher atom economy and reduced waste generation.[3] This guide focuses on practical, phosgene-free methods applicable to the synthesis of benzoyl isocyanate, a key building block for various bioactive molecules.

Key Phosgene-Free Synthetic Routes

Several innovative methods have emerged as viable alternatives to phosgenation for the synthesis of benzoyl isocyanate. The most promising of these include the reaction of benzoyl chloride with cyanate salts, the Curtius rearrangement of benzoyl azide, and the reaction of benzamide with oxalyl chloride. Other notable green approaches, such as reductive and oxidative carbonylation, are also discussed.

Synthesis from Benzoyl Chloride and Sodium Cyanate

This method represents a direct and greener approach, avoiding highly toxic reagents. The reaction is typically catalyzed by a composite catalyst to enhance yield and selectivity. A notable advantage is the suppression of side reactions, such as the formation of benzonitrile.[4]

Experimental Protocol:

-

Materials: Substituted benzoyl chloride, sodium cyanate, zinc chloride, p-toluenesulfonic acid, and an organic solvent (e.g., chlorobenzene).[4]

-

Procedure:

-

In a reaction vessel, combine sodium cyanate (1.3 equivalents), zinc chloride (0.1 equivalents), p-toluenesulfonic acid, and chlorobenzene.[4]

-

Control the temperature of the mixture to between 40-50 °C.[4]

-

Begin the dropwise addition of the substituted benzoyl chloride (1 equivalent).[4]

-

After the addition is complete, raise the temperature to 60 °C and maintain for 8 hours to allow the reaction to proceed to completion.[4]

-

Upon completion, remove the solvent by distillation under reduced pressure.[4]

-

The crude product is then purified by continuous reduced pressure distillation to yield the substituted benzoyl isocyanate.[4]

-

Quantitative Data Summary:

| Reactant (Substituted Benzoyl Chloride) | Catalyst System | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) | Reference |

| o-chlorobenzoyl chloride | ZnCl2 / p-toluenesulfonic acid | Chlorobenzene | 40-60 °C (addition), 60 °C (reaction) | 8 | 89.22 | 99.0 | [4] |

Logical Relationship of Catalysis:

Caption: Synergistic catalysis in benzoyl isocyanate synthesis.

Curtius Rearrangement of Benzoyl Azide

The Curtius rearrangement is a classic and versatile method for converting carboxylic acids into isocyanates via an acyl azide intermediate.[5][6][7] This thermal decomposition reaction proceeds with the loss of nitrogen gas and can be performed under relatively mild conditions, making it a valuable tool in modern drug discovery.[8] A one-pot procedure using diphenylphosphoryl azide (DPPA) is often employed to avoid the isolation of potentially explosive acyl azides.[8][9]

Experimental Protocol (One-Pot Procedure):

-

Materials: Benzoic acid, triethylamine (Et3N), diphenylphosphoryl azide (DPPA), and a suitable solvent (e.g., toluene).[9]

-

Procedure:

-

Dissolve benzoic acid (1 equivalent) in toluene in a reaction flask.[9]

-

Add triethylamine (3 equivalents) and diphenylphosphoryl azide (1.5 equivalents) to the stirred solution at room temperature.[9]

-

After stirring for 30 minutes at room temperature, heat the mixture to reflux for 2 hours. This will form the benzoyl isocyanate in solution.[9]

-

The resulting benzoyl isocyanate solution can be used directly for subsequent reactions (e.g., trapping with an alcohol to form a carbamate) or isolated if desired.[9]

-

Quantitative Data Summary:

| Starting Material | Reagents | Solvent | Temperature | Time (h) | Product (if trapped) | Yield (%) | Reference |

| Carboxylic Acid | Et3N, DPPA, Allyl Alcohol, DMAP | Toluene | Reflux, then 95 °C | 2, then 14 | Allyl Carbamate | 75 | [9] |

Reaction Pathway Diagram:

Caption: Curtius rearrangement pathway for benzoyl isocyanate synthesis.

Synthesis from Benzamide and Oxalyl Chloride

This method provides a route to acyl isocyanates by reacting an amide with oxalyl chloride.[10][11] While it avoids the use of phosgene, oxalyl chloride is also a corrosive and moisture-sensitive reagent. However, it is often more manageable in a laboratory setting than gaseous phosgene. The reaction can be exothermic and may require careful temperature control.[10]

Experimental Protocol:

-

Materials: Benzamide, oxalyl chloride, and a dry, aprotic solvent (e.g., dichloromethane).[10]

-

Procedure:

-

Prepare a solution or suspension of benzamide (1 equivalent) in dichloromethane in a reaction flask equipped with a stirrer and under an inert atmosphere.[10]

-

Slowly add oxalyl chloride (1.1 equivalents) dropwise to the stirred mixture. The temperature may rise and should be monitored.[10]

-

After the addition is complete, continue stirring at room temperature until gas evolution ceases.

-

The resulting solution contains benzoyl isocyanate. The solvent and any excess oxalyl chloride can be removed under reduced pressure if isolation is required.[10]

-

Quantitative Data Summary:

| Reactant | Reagent | Solvent | Temperature | Outcome | Reference |

| Benzamide (0.3 mol) | Oxalyl Chloride (0.33 mol) | Dichloromethane | 19.6 °C to 30.5 °C | 88.6% transformation to benzoyl isocyanate | [10] |

Other Promising Green Synthetic Strategies

Beyond the detailed protocols above, several other phosgene-free methodologies are under active investigation and show promise for the green synthesis of isocyanates.

-

Reductive Carbonylation of Nitroaromatics: This approach involves the palladium-catalyzed reaction of a nitro compound with carbon monoxide to directly form the isocyanate.[12][13][14] This method is highly atom-economical. For example, nitrobenzene can be converted to phenyl isocyanate with high conversion rates using a PdCl2 and alkylimidazole catalyst system.[14]

-

Oxidative Carbonylation of Amides: This strategy employs a transition metal catalyst, such as rhodium or nickel, to achieve the carbonylation of amides via C-H/N-H activation.[15][16] While direct synthesis of benzoyl isocyanate via this route is still under development, the synthesis of related cyclic imides from benzamides demonstrates the potential of this approach.[15]

-

Use of Dimethyl Carbonate (DMC): Dimethyl carbonate is considered a green reagent, being a non-toxic alternative to phosgene for carbonylation reactions. The synthesis of isocyanates from amines and DMC typically proceeds in two steps: the formation of a carbamate intermediate, followed by its thermal decomposition to the isocyanate.[17][18] This route is particularly attractive for large-scale industrial applications due to its favorable safety and environmental profile.[18]

General Experimental Workflow:

Caption: General workflow for green synthesis of benzoyl isocyanate.

Conclusion

The development of green synthetic routes to benzoyl isocyanate is a critical step towards a more sustainable chemical industry. The methods outlined in this guide, including the use of cyanate salts, the Curtius rearrangement, and alternatives like reductive carbonylation, offer viable and safer alternatives to traditional phosgene-based processes. By providing detailed experimental protocols and comparative data, this guide aims to empower researchers and drug development professionals to adopt these greener methodologies, fostering innovation while prioritizing safety and environmental responsibility.

References

- 1. Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry - American Chemical Society [acs.digitellinc.com]

- 2. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isocyanate Research: Progress in Green Chemistry Applications [eureka.patsnap.com]

- 4. CN111004150B - Synthesis method of substituted benzoyl isocyanate - Google Patents [patents.google.com]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]

- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Curtius Rearrangement | NROChemistry [nrochemistry.com]

- 10. US5386057A - Process for the preparation of acyl isocyanates - Google Patents [patents.google.com]

- 11. The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ukessays.com [ukessays.com]

- 14. researchgate.net [researchgate.net]

- 15. Rhodium(III)-Catalyzed Oxidative Carbonylation of Benzamides with Carbon Monoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oxidative C-H/N-H Carbonylation of Benzamide by Nickel Catalysis with CO as the Carbonyl Source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. syxbsyjg.com [syxbsyjg.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Benzoyl Isocyanate via the Curtius Rearrangement

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of benzoyl isocyanate through the Curtius rearrangement of benzoyl azide. It covers the core reaction mechanism, detailed experimental protocols for the synthesis of the precursor and the final product, and relevant quantitative data.

Core Mechanism: The Curtius Rearrangement

The Curtius rearrangement is a well-established thermal decomposition of an acyl azide to an isocyanate, with the concomitant loss of nitrogen gas.[1] While initially thought to proceed through a two-step process involving a nitrene intermediate, current research indicates that the thermal rearrangement is a concerted process.[1] In this concerted mechanism, the migration of the R-group (in this case, the phenyl group) occurs simultaneously with the expulsion of nitrogen gas, thus avoiding the formation of a discrete acyl nitrene intermediate.[1] This migration happens with full retention of the configuration at the migrating group.[1]

The overall transformation for the synthesis of benzoyl isocyanate is a two-step process starting from benzoyl chloride:

-

Formation of Benzoyl Azide: Benzoyl chloride is reacted with an azide salt, typically sodium azide, to form the intermediate benzoyl azide.

-

Curtius Rearrangement: The isolated benzoyl azide is then heated, leading to the rearrangement and formation of benzoyl isocyanate and nitrogen gas.

Experimental Protocols

Synthesis of Benzoyl Azide

This protocol is adapted from a procedure for the preparation of benzoyl azide from benzoyl chloride and sodium azide.

Materials:

-

Benzoyl chloride

-

Sodium azide

-

Acetone

-

Distilled water

-

Crushed ice

Procedure:

-

Prepare a solution of 37 g (0.57 mol) of sodium azide in 100 ml of distilled water and cool it to 0°C.

-

In a separate flask, prepare a solution of 70 g (0.50 mol) of benzoyl chloride in 125 ml of acetone and cool it to 0°C.

-

Add the cold sodium azide solution to the cold benzoyl chloride solution.

-

Maintain the reaction mixture at 0°C and shake it occasionally over a period of 30 minutes.

-

Separate the organic layer and pour it onto crushed ice.

-

The precipitated benzoyl azide is collected by filtration.

-

Recrystallize the crude benzoyl azide from a mixture of acetone and water to yield the purified product. A yield of 47% has been reported for this procedure.

Synthesis of Benzoyl Isocyanate via Thermal Decomposition of Benzoyl Azide

This protocol is a generalized procedure based on the principles of the Curtius rearrangement and the physical properties of benzoyl isocyanate. The thermal decomposition of the acyl azide should be conducted with caution due to the evolution of nitrogen gas and the potentially explosive nature of acyl azides.

Materials:

-

Purified benzoyl azide

-

An appropriate high-boiling inert solvent (e.g., o-dichlorobenzene) is optional but can help control the reaction temperature.

Procedure:

-

In a flask equipped with a reflux condenser and a nitrogen inlet, place the purified benzoyl azide. If using a solvent, add it at this stage.

-

Slowly heat the flask with stirring under a nitrogen atmosphere. The temperature required for the decomposition of benzoyl azide is typically in the range of 60 to 150°C.[2] It is advisable to monitor the reaction by IR spectroscopy, looking for the disappearance of the azide peak (around 2130 cm⁻¹) and the appearance of the isocyanate peak (around 2245 cm⁻¹).

-

Once the rearrangement is complete (indicated by the cessation of nitrogen evolution and spectroscopic analysis), the crude benzoyl isocyanate can be purified.

-

Purification is achieved by vacuum distillation. Benzoyl isocyanate has a boiling point of 94-96 °C at 21 mmHg.[3] The distillation apparatus should be dry, and moisture must be excluded as benzoyl isocyanate is reactive towards water.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of benzoyl isocyanate.

| Parameter | Value | Reference |

| Benzoyl Azide Synthesis | ||

| Yield | 47% | |

| Benzoyl Isocyanate Properties | ||

| Boiling Point | 94-96 °C / 21 mmHg | [3] |

| Density | 1.171 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.5514 | [3] |

| Curtius Rearrangement | ||

| Decomposition Temperature | 60 - 150°C | [2] |

Visualizations

Reaction Mechanism

Caption: Overall reaction scheme for the synthesis of benzoyl isocyanate.

Experimental Workflow

Caption: Experimental workflow for benzoyl isocyanate synthesis.

References

The Staudinger-Aza Wittig Reaction: A Comprehensive Guide to Isocyanate Formation for Pharmaceutical and Chemical Research

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and milder methods for the synthesis of isocyanates, crucial intermediates in the production of pharmaceuticals, agrochemicals, and polymers, has led to a renewed interest in the Staudinger-Aza Wittig reaction. This technical guide provides an in-depth exploration of this powerful transformation, offering a detailed overview of its mechanism, practical experimental protocols, and a summary of its substrate scope and yields. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development, providing the necessary information to effectively implement this reaction in their work.

Core Principles: Mechanism of the Staudinger-Aza Wittig Reaction for Isocyanate Formation

The Staudinger-Aza Wittig reaction for isocyanate synthesis is a two-step process that begins with the Staudinger reaction, the reaction of an organic azide with a phosphine (typically triphenylphosphine), to form an aza-ylide, also known as an iminophosphorane.[1] In the second step, the Aza-Wittig reaction, this intermediate reacts with carbon dioxide to furnish the corresponding isocyanate and triphenylphosphine oxide.[1][2]

A key advantage of this methodology is the avoidance of highly toxic and corrosive reagents like phosgene, which is traditionally used for isocyanate production.[1] The use of carbon dioxide, an abundant and non-toxic C1 source, positions this reaction as a greener alternative.[1]

To streamline the process and facilitate purification, polymer-supported phosphines are often employed. This modification allows for the simple filtration of the phosphine oxide byproduct, which can be challenging to remove from the reaction mixture.[1]

Below is a diagram illustrating the reaction mechanism:

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the organic azide starting material and the subsequent Staudinger-Aza Wittig reaction to form the isocyanate.

Synthesis of Organic Azides from Alkyl/Benzyl Halides

A common route to the organic azide precursors is through the nucleophilic substitution of an alkyl or benzyl halide with sodium azide.

Protocol: Synthesis of Benzyl Azide

This protocol is adapted from a standard procedure for the synthesis of benzyl azide from benzyl bromide.[3][4]

Materials:

-

Benzyl bromide

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Diethyl ether

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl bromide (1.0 eq.) in DMSO.

-

Add sodium azide (1.5 eq.) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Slowly add water to the reaction mixture (Note: this may be an exothermic process).

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine (2 x volume of the organic layer).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield benzyl azide.

Quantitative Data for Benzyl Azide Synthesis:

| Benzyl Bromide (mmol) | Sodium Azide (mmol) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 16.84 | 25.26 | DMSO | Ambient | Overnight | 73 | [4] |

| 55.0 | 55.0 | DMSO | Room Temperature | Overnight | 94 | [3] |

| 584 | 1169 | DMSO | Room Temperature | 5 | 99 | [3] |

| 3.0 | 6.0 | DMF | Room Temperature | 12 | Up to 99 | [3] |

Microwave-Assisted Staudinger-Aza Wittig Reaction for Isocyanate Formation

The use of microwave irradiation can significantly accelerate the reaction rate.[1] The following is a general protocol for the synthesis of isocyanates from organic azides using a polymer-supported phosphine.

Materials:

-

Organic azide

-

Polymer-supported diphenylphosphine (PS-PPh₂)

-

Acetonitrile (MeCN)

-

Carbon dioxide (CO₂)

Procedure:

-

In a microwave reactor vessel, combine the organic azide (1.0 eq.) and polymer-supported diphenylphosphine (1.5 eq.) in acetonitrile.

-

Pressurize the vessel with carbon dioxide to 14.5 bar.

-

Irradiate the mixture in a microwave reactor at 50 °C for the specified time (typically 1.5 - 4 hours).

-

After cooling, the reaction mixture containing the isocyanate can be used directly in the next step or the polymer-supported phosphine oxide can be removed by filtration.

Substrate Scope and Quantitative Data

The Staudinger-Aza Wittig reaction is compatible with a range of functional groups and has been successfully applied to various primary and secondary alkyl and benzyl azides.[1] The following tables summarize the quantitative data for the formation of isocyanates, which are subsequently converted to urea derivatives.

Table 1: One-Pot Microwave-Assisted Synthesis of Urea Derivatives via Isocyanate Intermediates [1]

| Entry | Starting Alkyl Bromide | Amine | Product | Yield (%) |

| 1 | Benzyl bromide | (±)-1-Phenylethylamine | N-Benzyl-N'-(1-phenylethyl)urea | 95 |

| 2 | 4-Methoxybenzyl bromide | (±)-1-Phenylethylamine | N-(4-Methoxybenzyl)-N'-(1-phenylethyl)urea | 98 |

| 3 | 2-Bromoacetamide | (±)-1-Phenylethylamine | N-Carbamoylmethyl-N'-(1-phenylethyl)urea | 82 |

| 4 | Ethyl 2-bromoacetate | (±)-1-Phenylethylamine | N-(Ethoxycarbonylmethyl)-N'-(1-phenylethyl)urea | 97 |

| 5 | 1-Bromobutane | Benzylamine | N-Butyl-N'-benzylurea | 96 |

| 6 | Allyl bromide | Benzylamine | N-Allyl-N'-benzylurea | 94 |

Reactions were carried out in a microwave reactor: alkyl bromide, NaN₃ (2 equiv), MeCN, 95 °C, 3 h; then PS-PPh₂ (1.5 equiv), CO₂ (14.5 bar), amine (2 equiv), at 50 °C for 1.5 h then 70 °C for 3 h. Yields are isolated yields.

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the one-pot synthesis of urea derivatives via the Staudinger-Aza Wittig reaction is depicted in the following diagram.

Conclusion

The Staudinger-Aza Wittig reaction for isocyanate formation represents a valuable and versatile tool for organic chemists, particularly in the fields of drug discovery and development. Its mild reaction conditions, compatibility with a range of functional groups, and the use of a green reagent in carbon dioxide make it an attractive alternative to traditional methods. The use of polymer-supported reagents and microwave-assisted synthesis further enhances its efficiency and practicality. This guide provides the foundational knowledge and practical protocols to encourage the broader adoption of this important transformation.

References

- 1. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

- 2. One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Spectroscopic Characterization of Benzoyl Isocyanate Adducts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize adducts of benzoyl isocyanate. Benzoyl isocyanate is a reactive chemical intermediate that readily forms adducts with a variety of nucleophiles, including alcohols, amines, and thiols. The resulting products, which include carbamates (urethanes), ureas, and thiocarbamates, are of significant interest in organic synthesis, medicinal chemistry, and materials science. Accurate spectroscopic characterization is crucial for confirming the structure, purity, and properties of these adducts.

This guide details the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)—for representative benzoyl isocyanate adducts. It also provides generalized experimental protocols for the synthesis and spectroscopic analysis of these compounds, intended to serve as a practical resource for laboratory work.

Spectroscopic Data of Benzoyl Isocyanate Adducts

The following tables summarize the key spectroscopic data for adducts of benzoyl isocyanate with various nucleophiles. The data has been compiled from available literature and is intended to be a comparative reference.

Urethane Adducts (from Alcohols)

The reaction of benzoyl isocyanate with an alcohol yields a benzoylcarbamate (a type of urethane). As a representative example, spectroscopic data for benzyl carbamate, a closely related analog, is presented here.

Table 1: Spectroscopic Data for Benzyl Carbamate

| Spectroscopic Technique | Functional Group/Proton | Observed Value |

| ¹H NMR (400 MHz, CDCl₃) | -NH₂ | 4.913 ppm (brs) |

| -CH₂- | 5.108 ppm (s, 2H) | |

| Aromatic H | 7.391-7.455 ppm (m, 3H), 7.541-7.559 ppm (d, J=7.2 Hz, 2H) | |

| IR (KBr) | N-H stretch | 3422-3332 cm⁻¹ |

| C=O stretch | 1694 cm⁻¹ | |

| N-H bend | 1610 cm⁻¹ | |

| C-N stretch | 1346 cm⁻¹ | |

| C-O stretch | 1068 cm⁻¹ | |

| Mass Spectrometry (EI) | [M]⁺ | 151.06 m/z |

Data for Benzyl Carbamate is sourced from supporting information provided by The Royal Society of Chemistry.[1]

Urea Adducts (from Amines)

Benzoyl isocyanate reacts with primary and secondary amines to form N-benzoylureas. The spectroscopic characteristics of these adducts are well-defined.

Table 2: Spectroscopic Data for N,N'-Disubstituted N-Benzoylureas

| Spectroscopic Technique | Functional Group/Proton/Carbon | Observed Value Range |

| ¹H NMR (DMSO-d₆) | N-H (benzoyl) | ~12.4 ppm (s, 1H) |

| N-H (substituent) | ~11.5 ppm (s, 1H) | |

| Aromatic H (benzoyl) | 7.4 - 8.1 ppm (m) | |

| Aromatic H (substituent) | 7.0 - 8.0 ppm (m) | |

| ¹³C NMR (DMSO-d₆) | C=O (benzoyl) | ~167.6 ppm |

| C=O (urea) | ~178.1 ppm | |

| Aromatic C (benzoyl) | 127 - 142 ppm | |

| Aromatic C (substituent) | 128 - 153 ppm | |

| IR (KBr) | N-H stretch | 3222-3396 cm⁻¹ |

| C=O stretch | 1673-1691 cm⁻¹ |

Data compiled from studies on various N-benzoylurea derivatives.[1][2][3]

Thiocarbamate Adducts (from Thiols)

The reaction of benzoyl isocyanate with thiols produces N-benzoylthiocarbamates. These compounds have distinct spectroscopic features, particularly in the IR spectrum due to the C=S bond.

Table 3: Spectroscopic Data for N-Benzoylthiourea Derivatives

| Spectroscopic Technique | Functional Group/Proton/Carbon | Observed Value Range |

| ¹H NMR (DMSO-d₆) | N-H (benzoyl) | ~12.9 ppm (s, 1H) |

| N-H (substituent) | ~10.3-11.9 ppm (s, 1H) | |

| Aromatic H (benzoyl) | 7.9 - 8.0 ppm (m) | |

| Aromatic H (substituent) | 7.3 - 8.3 ppm (m) | |

| ¹³C NMR (DMSO-d₆) | C=O (benzoyl) | ~165.7 ppm |

| C=S (thiourea) | ~178.2 ppm | |

| Aromatic C (benzoyl) | 127 - 143 ppm | |

| Aromatic C (substituent) | 102 - 160 ppm | |

| IR (KBr) | N-H stretch | 3186-3302 cm⁻¹ |

| C=O stretch | 1666-1712 cm⁻¹ | |

| C=S stretch | ~1512 cm⁻¹ | |

| Mass Spectrometry (ESI) | [M+1]⁺ | Consistent with calculated molecular weight |

Data compiled from studies on various benzoylthiourea derivatives.[4]

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of benzoyl isocyanate adducts. Researchers should adapt these methods based on the specific reactivity and properties of the starting materials.

General Synthesis of Benzoyl Isocyanate Adducts

Materials:

-

Benzoyl isocyanate (or benzoyl chloride and a cyanate salt for in situ generation)

-

Nucleophile (alcohol, amine, or thiol)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, acetonitrile)

-

Base (for reactions with amine or thiol hydrochlorides, e.g., triethylamine)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle (if required)

Procedure:

-

Dissolve the nucleophile in an appropriate volume of anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).

-

If the nucleophile is a salt, add one equivalent of a non-nucleophilic base.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of benzoyl isocyanate (typically 1.0-1.1 equivalents) in the same anhydrous solvent to the stirred solution of the nucleophile.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture may be worked up by washing with dilute acid (e.g., 1M HCl) and/or brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is then purified by recrystallization or column chromatography.

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified adduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the adduct.

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils). Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples.

-

Instrumentation: Record the IR spectrum on an FTIR spectrometer.

-

Data Analysis: Identify characteristic absorption bands for key functional groups, such as N-H, C=O, and C=S stretches, to confirm the formation of the adduct.

2.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Analyze the sample using an appropriate mass spectrometry technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Analysis: Determine the molecular weight of the adduct from the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻). Analyze the fragmentation pattern to further confirm the structure.

2.2.4. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the adduct in a UV-transparent solvent (e.g., ethanol, acetonitrile).

-

Instrumentation: Record the UV-Vis spectrum using a spectrophotometer.

-

Data Analysis: While not always the primary technique for structural elucidation, UV-Vis spectroscopy can provide information about the electronic transitions within the molecule, particularly the aromatic portions. The appearance of new absorption bands or shifts in existing bands upon adduct formation can be indicative of the reaction.

Visualizing Workflows and Relationships

Graphviz diagrams are provided below to illustrate the experimental workflow and the general reaction scheme for the formation of benzoyl isocyanate adducts.

Caption: Experimental workflow for the synthesis and characterization of benzoyl isocyanate adducts.

Caption: General reaction scheme for the formation of benzoyl isocyanate adducts (X = O, NH, S).

References

Theoretical Insights into the Reaction Mechanisms of Benzoyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the reaction mechanisms of benzoyl isocyanate, a versatile reagent in organic synthesis. By leveraging computational chemistry, particularly Density Functional Theory (DFT), researchers have elucidated the intricate pathways of its reactions, including nucleophilic additions and cycloadditions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes reaction mechanisms to offer a comprehensive resource for professionals in chemical research and drug development.

Core Concepts in Benzoyl Isocyanate Reactivity

Benzoyl isocyanate (PhCONCO) is characterized by its electrophilic isocyanate carbon, making it susceptible to attack by a wide range of nucleophiles. The benzoyl group, being electron-withdrawing, enhances the electrophilicity of the isocyanate moiety. Theoretical studies have been instrumental in understanding the nuanced mechanisms of these reactions, often revealing stepwise or concerted pathways, transition states, and the influence of catalysts and solvents.

Nucleophilic Addition Reactions

The reaction of benzoyl isocyanate with nucleophiles such as alcohols, amines, and water is a cornerstone of its chemistry, leading to the formation of carbamates, ureas, and carbamic acids, respectively.

Reaction with Alcohols

Theoretical studies on the reaction of isocyanates with alcohols have revealed that the mechanism can be influenced by the reaction conditions, such as the concentration of the alcohol.[1] While a simple bimolecular addition is possible, computational models suggest that alcohol molecules can act as catalysts by forming hydrogen-bonded associates, which then lower the activation energy of the reaction.[1] A proposed mechanism involves a four-membered cyclic transition state.

A study on the reaction of phenyl isocyanate with methanol, which serves as a model for benzoyl isocyanate, calculated the activation energy for the uncatalyzed reaction to be significantly high. However, the presence of additional alcohol molecules or a catalyst can substantially lower this barrier.[1]

Table 1: Calculated Activation Energies for the Reaction of Phenyl Isocyanate with Methanol

| Reaction Pathway | Catalyst | Computational Method | Activation Energy (kJ/mol) |

| Uncatalyzed | None | G4MP2 with SMD | >100[1] |

| Alcohol-catalyzed | 1-Propanol | G4MP2 with SMD | Lower than stoichiometric[1] |

| Isocyanate-catalyzed | Phenyl Isocyanate | G4MP2 with SMD | 62.6 (for allophanate formation)[2] |

Experimental Protocol: Kinetic Analysis of Isocyanate-Alcohol Reactions

A common method for studying the kinetics of isocyanate-alcohol reactions involves monitoring the disappearance of the isocyanate over time.

Materials:

-

Benzoyl isocyanate

-

Anhydrous alcohol (e.g., ethanol)

-

Anhydrous toluene (solvent)

-

Standard solution of dibutylamine in toluene

-

Standard hydrochloric acid solution

-

Bromophenol blue indicator

-

Isopropyl alcohol

Procedure:

-

Prepare a solution of benzoyl isocyanate and the alcohol in anhydrous toluene in a stoppered graduated cylinder under a nitrogen atmosphere.[3]

-

Initiate the reaction and withdraw aliquots at specific time intervals.[3]

-

Quench the reaction in each aliquot by adding it to a known excess of a standard solution of dibutylamine in toluene. The dibutylamine reacts rapidly and quantitatively with the remaining benzoyl isocyanate.[3]

-

Allow the quenching reaction to proceed for a few minutes.[3]

-

Add isopropyl alcohol to the mixture to ensure a single phase for titration.

-

Back-titrate the excess dibutylamine with a standard solution of hydrochloric acid using bromophenol blue as an indicator.[3]

-

The concentration of unreacted isocyanate at each time point can be calculated from the titration data, allowing for the determination of the reaction rate constant.

Logical Workflow for Kinetic Analysis

Caption: Workflow for the kinetic analysis of benzoyl isocyanate reactions.

Cycloaddition Reactions

Benzoyl isocyanate can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. Theoretical studies have focused on understanding the concerted versus stepwise nature of these reactions and predicting their regioselectivity and stereoselectivity.

[3+2] Cycloaddition Reactions

In the context of [3+2] cycloadditions, benzoyl isocyanate can react with 1,3-dipoles. For instance, the reaction of phenylnitrile oxide with sulfur dioxide to form phenyl isocyanate has been studied computationally, providing insights into the transition states and intermediates of such cycloadditions.[4] The reaction is proposed to proceed through a [3+2] cycloaddition to form a cyclic intermediate, which then rearranges to the isocyanate.[4] The calculated effective reaction barrier for the SO2-catalyzed conversion of phenylnitrile oxide to phenyl isocyanate in the gas phase at the r2SCAN-3c level of theory is 9 kcal/mol.[4]

Reaction Pathway for SO2-Catalyzed Phenyl Isocyanate Formation

Caption: Proposed pathway for the formation of phenyl isocyanate.

Computational Methodology in Benzoyl Isocyanate Studies

Density Functional Theory (DFT) is the most common computational tool for investigating the reaction mechanisms of benzoyl isocyanate.

General Computational Protocol

-

Geometry Optimization: The structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

-

Frequency Calculations: These calculations are performed to characterize the nature of the optimized structures. Reactants, intermediates, and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that a transition state connects the correct reactants and products.

-

Energy Calculations: Single-point energy calculations are often performed at a higher level of theory to obtain more accurate reaction and activation energies.

-

Solvation Effects: To model reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), is often employed.

Workflow for a Typical DFT Study of a Reaction Mechanism

Caption: A standard workflow for computational analysis of a reaction mechanism.

Conclusion

Theoretical studies, predominantly using DFT, have provided invaluable insights into the reaction mechanisms of benzoyl isocyanate. These computational approaches allow for the detailed examination of transition states and intermediates that are often difficult to observe experimentally. The synergy between theoretical predictions and experimental kinetic data is crucial for a comprehensive understanding of the reactivity of this important synthetic building block. This guide serves as a foundational resource for researchers aiming to utilize and further investigate the rich chemistry of benzoyl isocyanate in their scientific endeavors.

References

- 1. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study | MDPI [mdpi.com]

- 2. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

Navigating the Solubility of Benzoyl Isocyanate: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of benzoyl isocyanate in various organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines experimental protocols for solubility determination, and provides a logical framework for assessing the solubility of this highly reactive compound.

Introduction to Benzoyl Isocyanate

Benzoyl isocyanate (C₈H₅NO₂) is a versatile reagent in organic synthesis, notable for its reactive isocyanate group attached to a benzoyl moiety.[1] Its utility in the formation of ureas, carbamates, and other nitrogen-containing heterocycles makes it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients. However, the very reactivity that makes it synthetically useful also presents challenges in determining its precise solubility, as it readily reacts with protic solvents.[2][3][4]

Qualitative Solubility Profile of Benzoyl Isocyanate

While specific quantitative solubility data for benzoyl isocyanate is scarce in published literature—likely due to its high reactivity—a qualitative understanding of its solubility can be inferred from general principles of organic chemistry and data on structurally related compounds. The "like dissolves like" principle suggests that benzoyl isocyanate, a polar molecule with an aromatic ring, will exhibit favorable solubility in a range of common organic solvents.[2]

Based on its structure and the known behavior of isocyanates, the following table summarizes the expected qualitative solubility of benzoyl isocyanate. It is crucial to note that in protic solvents, the dissolution process is accompanied by a chemical reaction.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Reactivity/Notes |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Good to High | Generally stable, though reactions with trace water can occur. DMF and DMSO are excellent solvents for many polar organic compounds.[5][6] |

| Halogenated | Dichloromethane, Chloroform | Good | Generally good solvents for a wide range of organic compounds. |

| Aromatic | Toluene, Benzene | Moderate to Good | The aromatic ring of benzoyl isocyanate promotes solubility in aromatic solvents. Toluene is a common solvent for reactions involving isocyanates.[7] |

| Ethers | Diethyl ether, Dioxane | Moderate | Expected to be soluble, though less so than in more polar aprotic solvents. |

| Ketones | Acetone | Moderate | May be soluble, but the enolizable protons in acetone could potentially react with the isocyanate group over time. |

| Protic (Alcohols) | Ethanol, Methanol | Reactive | Benzoyl isocyanate will react with alcohols to form urethanes.[4] While it may initially appear to dissolve, it is undergoing a chemical transformation. |

| Protic (Water) | Water | Reactive | Reacts with water to form an unstable carbamic acid, which decomposes to benzamide and carbon dioxide.[3][4] |

| Nonpolar | Hexane, Cyclohexane | Low | The polar nature of the isocyanate and benzoyl groups limits solubility in nonpolar aliphatic solvents. |

Factors Influencing Solubility and Stability

Several factors critically influence the solubility and stability of benzoyl isocyanate in organic solvents:

-

Solvent Polarity: Polar aprotic solvents are generally the most suitable for preparing stable solutions of benzoyl isocyanate due to their ability to solvate the polar functional groups without reacting.[2]

-

Temperature: While solubility often increases with temperature, higher temperatures can also accelerate the degradation of benzoyl isocyanate or its reaction with the solvent, especially if trace impurities are present.

-

Moisture Content: Benzoyl isocyanate is highly sensitive to moisture.[3] The presence of even trace amounts of water in a solvent will lead to its hydrolysis. Therefore, the use of anhydrous solvents and inert atmospheric conditions (e.g., nitrogen or argon) is paramount.

-

Presence of Nucleophiles: Solvents containing nucleophilic functional groups, such as alcohols and primary or secondary amines, will readily react with the isocyanate group.

Experimental Protocol for Solubility Determination of a Reactive Compound

Determining the solubility of a reactive compound like benzoyl isocyanate requires careful experimental design to minimize degradation and reaction with the solvent. The following protocol outlines a general method that can be adapted for this purpose.

Objective: To determine the approximate solubility of benzoyl isocyanate in a given anhydrous aprotic solvent at a specific temperature.

Materials:

-

Benzoyl isocyanate (high purity)

-

Anhydrous organic solvent (e.g., acetonitrile, toluene, DMF)

-

Small, dry, sealable glass vials

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Syringes and needles for transfer under inert atmosphere

-

Analytical balance

-

High-performance liquid chromatography (HPLC) or other suitable analytical instrument

Methodology:

-

Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas. All solvent transfers should be performed using techniques that minimize exposure to atmospheric moisture.

-

Saturated Solution Preparation:

-

Add a measured amount of the chosen anhydrous solvent to a vial containing a magnetic stir bar.

-

Gradually add small, weighed portions of benzoyl isocyanate to the solvent while stirring at a constant temperature.

-

Continue adding benzoyl isocyanate until a small amount of undissolved solid remains, indicating that a saturated solution has been formed.

-

Seal the vial tightly and allow the mixture to equilibrate for a set period (e.g., 24 hours) at a constant temperature, with continuous stirring.

-

-

Sample Analysis:

-

After equilibration, stop stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately dilute the withdrawn sample with a known volume of a suitable anhydrous solvent to prevent precipitation upon cooling and to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated HPLC method to determine the concentration of benzoyl isocyanate.

-

-

Calculation:

-

From the determined concentration and the dilution factor, calculate the concentration of benzoyl isocyanate in the saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions: Benzoyl isocyanate is toxic and a lachrymator. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Visualizing the Solubility Assessment Workflow

The decision-making process for assessing the solubility of a reactive compound like benzoyl isocyanate can be visualized as a logical workflow.

Caption: Logical workflow for assessing the solubility of benzoyl isocyanate.

Conclusion

Benzoyl isocyanate is a highly reactive synthetic intermediate with good anticipated solubility in a variety of anhydrous polar aprotic and aromatic organic solvents. Its high reactivity, particularly with protic solvents, necessitates careful handling and the use of anhydrous conditions for any application requiring its dissolution. While quantitative solubility data remains elusive in the literature, the qualitative framework and experimental protocol provided in this guide offer a solid foundation for researchers working with this valuable compound. Future work to carefully quantify the solubility of benzoyl isocyanate in a range of anhydrous solvents would be a valuable contribution to the field.

References

- 1. Benzoyl isocyanate | C8H5NO2 | CID 78210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Isocyanate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chempoint.com [chempoint.com]

- 7. Toluene - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

Thermal Stability of Benzoyl Isocyanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzoyl isocyanate is a versatile reagent in organic synthesis, characterized by its electrophilic isocyanate group attached to a benzoyl moiety. This structure imparts a high degree of reactivity towards nucleophiles, making it a valuable building block. However, the same reactivity profile raises concerns about its thermal stability. Isocyanates, in general, are known to be thermally labile, prone to dimerization, trimerization, and other polymerization reactions, particularly at elevated temperatures.[1] A thorough understanding of the thermal decomposition behavior of benzoyl isocyanate is therefore essential for its safe storage and effective use in synthetic protocols.

Physicochemical Properties of Benzoyl Isocyanate

A summary of the key physicochemical properties of benzoyl isocyanate is presented in Table 1. These properties are essential for designing experimental setups and understanding the compound's behavior under various conditions.

Table 1: Physicochemical Properties of Benzoyl Isocyanate

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅NO₂ | |

| Molecular Weight | 147.13 g/mol | |

| CAS Number | 4461-33-0 | |

| Appearance | Clear, colorless liquid | General knowledge |

| Boiling Point | 94-96 °C at 21 mmHg | |

| Density | 1.171 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5514 | |

| Flash Point | 72 °C (closed cup) | |

| Storage Temperature | -20 °C |

Synthesis of Benzoyl Isocyanate

Benzoyl isocyanate is typically synthesized from benzoyl chloride. One common laboratory-scale method involves the reaction of benzoyl chloride with a cyanate salt, such as sodium cyanate, in the presence of a suitable solvent.

Synthesis from Benzoyl Chloride and Sodium Cyanate

This method provides a straightforward route to benzoyl isocyanate. The reaction proceeds via a nucleophilic acyl substitution where the cyanate ion displaces the chloride from benzoyl chloride.

Experimental Protocol:

-

Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium cyanate and a dry, inert solvent (e.g., acetonitrile or dichloromethane).

-

Reagent Addition: Benzoyl chloride is dissolved in the same dry solvent and added dropwise to the stirred suspension of sodium cyanate at room temperature.

-

Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by infrared (IR) spectroscopy, looking for the disappearance of the benzoyl chloride carbonyl peak (~1770 cm⁻¹) and the appearance of the characteristic strong isocyanate peak (~2250 cm⁻¹).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The solvent is then removed from the filtrate under reduced pressure. The crude benzoyl isocyanate is purified by vacuum distillation to yield a clear, colorless liquid.

The following diagram illustrates the workflow for the synthesis of benzoyl isocyanate.

Thermal Stability and Decomposition Pathways

While specific quantitative thermal analysis data for benzoyl isocyanate is scarce in the public domain, the thermal behavior of other isocyanates provides a basis for predicting its stability and decomposition pathways. The primary modes of thermal decomposition for isocyanates include dimerization and trimerization.

Dimerization and Trimerization

At elevated temperatures, isocyanates can undergo [2+2] cycloaddition to form uretidinediones (dimers) and [2+2+2] cyclotrimerization to yield isocyanurates (trimers). These reactions are often reversible. For benzoyl isocyanate, these pathways would lead to the formation of 1,3-dibenzoyl-1,3-diazetidine-2,4-dione and 1,3,5-tribenzoyl-1,3,5-triazinane-2,4,6-trione, respectively.

The following diagram illustrates the potential dimerization and trimerization pathways of benzoyl isocyanate.

Hypothetical Thermal Analysis Data

Based on studies of other aromatic isocyanates, a hypothetical summary of thermal analysis data for benzoyl isocyanate is presented in Table 2. It is crucial to note that these values are illustrative and require experimental verification. The thermal stability of aromatic isocyanates is generally lower than that of aliphatic isocyanates.[2]

Table 2: Hypothetical Thermal Analysis Data for Benzoyl Isocyanate

| Parameter | Technique | Hypothetical Value | Description |

| Onset of Decomposition (T_onset) | TGA | ~150 - 180 °C | The temperature at which significant weight loss begins. |

| Temperature at Max Decomposition Rate (T_max) | TGA | ~200 - 230 °C | The temperature at which the rate of weight loss is highest. |

| Endothermic/Exothermic Events | DSC | Endothermic peak followed by exothermic events | An initial endotherm may correspond to dissociation of any pre-formed dimers, followed by exothermic polymerization/decomposition. |

| Enthalpy of Decomposition (ΔH_d) | DSC | -100 to -200 J/g | The total heat released during decomposition. |

Experimental Protocols for Thermal Analysis

To obtain accurate thermal stability data for benzoyl isocyanate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[3][4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is useful for determining the onset of decomposition and the temperature at which the maximum rate of decomposition occurs.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample of benzoyl isocyanate (typically 5-10 mg) is carefully weighed into an inert sample pan (e.g., alumina or platinum). Due to its liquid nature, a sealed pan with a pinhole lid is recommended to control evaporation.

-

Atmosphere: The experiment should be conducted under an inert atmosphere, such as dry nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., 25 °C) for 5 minutes.

-

Ramp the temperature from 25 °C to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition (T_onset) and the temperature of maximum decomposition rate (T_max).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to identify endothermic and exothermic transitions, such as melting, crystallization, and decomposition.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small liquid sample of benzoyl isocyanate (typically 2-5 mg) is hermetically sealed in an aluminum or stainless steel pan. A sealed pan is crucial to prevent volatilization before decomposition.

-

Reference: An empty, sealed pan of the same type is used as a reference.

-

Atmosphere: The experiment is conducted under an inert atmosphere (e.g., dry nitrogen) at a constant flow rate.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., 0 °C) for 5 minutes.

-

Ramp the temperature from 0 °C to a final temperature (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the temperatures of endothermic and exothermic events and to quantify the enthalpy changes associated with these transitions.

The following diagram illustrates the general workflow for thermal analysis.

Conclusion

Benzoyl isocyanate is a valuable synthetic intermediate whose utility is tempered by its inherent thermal instability. While direct, quantitative experimental data on its thermal decomposition is limited in the available literature, an understanding of the behavior of analogous isocyanates suggests that dimerization and trimerization are likely decomposition pathways at elevated temperatures. This guide provides a framework for understanding the thermal stability of benzoyl isocyanate, including its synthesis, physicochemical properties, and detailed protocols for its thermal analysis using TGA and DSC. For researchers, scientists, and drug development professionals, a cautious approach to the handling and storage of benzoyl isocyanate is paramount, and the experimental methodologies outlined herein provide a basis for obtaining the critical data needed for its safe and effective application. Further experimental studies are warranted to definitively characterize the thermal decomposition kinetics and products of benzoyl isocyanate.

References

- 1. US3247236A - Stabilization of isocyanates - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes [mdpi.com]

- 4. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]

Methodological & Application

Benzoyl Isocyanate as a Capping Agent in Solid-Phase Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase synthesis (SPS), particularly in the assembly of peptides (Solid-Phase Peptide Synthesis, SPPS) and oligonucleotides, the stepwise addition of building blocks must be highly efficient. However, incomplete coupling reactions can lead to the persistence of unreacted functional groups, such as free amines. If left unblocked, these reactive sites can participate in subsequent coupling steps, resulting in deletion sequences and creating challenging purification problems. To mitigate this, a "capping" step is introduced to permanently block these unreacted groups.

While acetic anhydride is the most commonly employed capping agent for unreacted amines, alternative reagents are explored for specific applications. Benzoyl isocyanate presents itself as a potent capping agent due to the high reactivity of the isocyanate group with nucleophiles like primary and secondary amines. This reaction forms a stable urea linkage, effectively terminating the chain extension. This document provides a detailed overview of the application of benzoyl isocyanate as a capping agent in solid-phase synthesis, including a generalized protocol and the chemical principles involved.

Chemical Principle of Capping with Benzoyl Isocyanate

Benzoyl isocyanate reacts readily with unreacted primary or secondary amines on the solid support. The nucleophilic amine attacks the electrophilic carbon of the isocyanate group, leading to the formation of a highly stable N-benzoylurea derivative. This reaction is typically rapid and irreversible under standard solid-phase synthesis conditions.

The resulting benzoylurea cap is chemically robust and inert to the subsequent cycles of deprotection and coupling used in both Fmoc- and Boc-based solid-phase synthesis strategies.

Application in Solid-Phase Synthesis

While the use of acetic anhydride is widespread for capping unreacted amines, benzoyl isocyanate has been noted as a capping reagent for functional groups with low reactivity, such as certain hydroxyl groups in solid-phase oligosaccharide synthesis.[1] Although less documented for routine amine capping in SPPS, its chemical reactivity makes it a viable option, particularly when orthogonal capping strategies are required or when the standard acetylation is problematic. The benzoyl group's hydrophobicity may also influence the properties of the capped, truncated peptides, potentially aiding in their separation from the desired product during purification.

Experimental Protocols

The following section provides a generalized protocol for the use of benzoyl isocyanate as a capping agent for unreacted amines on a solid support. Researchers should note that optimization of reagent concentration, reaction time, and solvent may be necessary depending on the specific resin, linker, and sequence being synthesized.

Materials and Reagents

-

Resin-bound peptide with unreacted N-terminal amines

-

Benzoyl isocyanate

-

Anhydrous, amine-free N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Pipettes and reaction vessel for solid-phase synthesis

Generalized Capping Protocol

This protocol is designed for a standard solid-phase synthesis reaction vessel.

-

Resin Washing: Following the amino acid coupling step, wash the resin thoroughly to remove excess reagents and by-products.

-

Wash with DMF (3 x 10 mL/g of resin).

-

Wash with DCM (3 x 10 mL/g of resin).

-

Wash with DMF (3 x 10 mL/g of resin).

-

-

Preparation of Capping Solution: Prepare a fresh solution of benzoyl isocyanate in anhydrous DMF. A starting concentration of 0.5 M is recommended. (Note: Benzoyl isocyanate is moisture-sensitive. Handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.)

-

Capping Reaction:

-

Drain the final DMF wash from the resin.

-

Add the benzoyl isocyanate solution to the resin (approximately 10 mL/g of resin, ensuring the resin is fully solvated).

-

Agitate the mixture at room temperature for 30-60 minutes.

-

-

Post-Capping Wash:

-

Drain the capping solution from the reaction vessel.

-

Wash the resin thoroughly to remove excess benzoyl isocyanate and any by-products.

-

Wash with DMF (5 x 10 mL/g of resin).

-

Wash with DCM (3 x 10 mL/g of resin).

-

-

-

Qualitative Assessment of Capping (Optional):

-

Perform a qualitative test (e.g., Kaiser test or TNBS test) on a small sample of the resin beads. A negative result (e.g., colorless or pale yellow beads for the Kaiser test) indicates that all primary amines have been successfully capped. If the test is positive, a second capping step may be required.

-

-

Proceed with Synthesis: After confirming successful capping, proceed to the N-terminal deprotection step of the next cycle.

Data Presentation

Currently, there is a lack of specific quantitative data in the peer-reviewed literature directly comparing the capping efficiency of benzoyl isocyanate to standard reagents like acetic anhydride for unreacted amines in SPPS. To evaluate its effectiveness, a comparative study would be necessary. The table below is a template for how such data could be presented.

| Capping Agent | Concentration | Reaction Time (min) | Solvent | Capping Efficiency (%) | Method of Determination |

| Benzoyl Isocyanate | 0.5 M | 30 | DMF | Data not available | HPLC analysis of cleaved peptides |

| Benzoyl Isocyanate | 0.5 M | 60 | DMF | Data not available | HPLC analysis of cleaved peptides |

| Acetic Anhydride/DIEA | 0.5 M / 0.5 M | 15 | DMF | >99% (Typical) | HPLC analysis of cleaved peptides |

Researchers are encouraged to perform internal validation and quantification to determine the optimal conditions and efficiency for their specific application.

Visualizations

Logical Workflow for a Capping Step in SPPS

Caption: Workflow for capping unreacted amines in solid-phase synthesis.

Chemical Reaction Pathway for Capping

Caption: Reaction of an amine with benzoyl isocyanate to form a stable urea.

Conclusion

Benzoyl isocyanate is a potent, albeit less conventional, capping agent for solid-phase synthesis. Its high reactivity towards amines results in the formation of a stable benzoylurea linkage, effectively terminating unwanted chain growth. While detailed protocols and quantitative efficiency data for amine capping are not widely published, the generalized protocol provided here, based on established chemical principles, offers a solid starting point for researchers interested in exploring alternatives to standard capping reagents. As with any new procedure, optimization and validation are crucial to ensure its successful implementation in the synthesis of high-purity target molecules for research and drug development.

References

Application Notes and Protocols for the Synthesis of N-Benzoyl Ureas via Benzoyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzoyl ureas are a significant class of organic compounds possessing a wide array of biological activities. Their structural motif is a cornerstone in the development of pharmaceuticals and agrochemicals.[1] Notably, various derivatives have been investigated for their potential as anticancer, anticonvulsant, and antimicrobial agents.[1] In the agrochemical sector, benzoyl ureas are renowned as potent insecticides that function by inhibiting chitin synthesis in insects, thereby disrupting their molting process.[1][2]

The synthesis of N-benzoyl ureas is most commonly and efficiently achieved through the reaction of benzoyl isocyanate with a primary or secondary amine. This method is often high-yielding and proceeds under mild conditions.[3] Benzoyl isocyanate can be used directly if commercially available or generated in situ from benzamide and oxalyl chloride.[1] This document provides detailed protocols for the synthesis of N-benzoyl ureas using benzoyl isocyanate and highlights key applications of this chemical class.

Synthesis of N-Benzoyl Ureas

The primary synthetic route involves the nucleophilic addition of an amine to the electrophilic carbonyl carbon of benzoyl isocyanate. The general reaction scheme is presented below:

Scheme 1: General Synthesis of N-Benzoyl Ureas

Experimental Protocols

Two primary protocols are provided: one utilizing commercially available benzoyl isocyanate and another involving the in situ generation of the isocyanate.